methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H12FNO2·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the dihydroisoquinoline intermediate . This intermediate is then reduced to the desired tetrahydroisoquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline derivatives.
Scientific Research Applications
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural neurotransmitters.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
- Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Uniqueness
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to the presence of the fluorine atom at the 5-position of the tetrahydroisoquinoline ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to its non-fluorinated analogs.
Properties
CAS No. |
2408958-74-5 |
---|---|
Molecular Formula |
C11H13ClFNO2 |
Molecular Weight |
245.7 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.